1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Description
1-Cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a pyrazole derivative featuring a cyclopentanecarbonyl group at position 1, methyl groups at positions 3 and 5, and a pyrrolidine sulfonyl moiety at position 2. Pyrazole derivatives are renowned for their structural versatility and broad applications in medicinal chemistry, agrochemicals, and materials science. The substituents on the pyrazole ring critically influence physicochemical properties and biological activity.
Properties
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-11-14(22(20,21)17-9-5-6-10-17)12(2)18(16-11)15(19)13-7-3-4-8-13/h13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCSZYWOUTXSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-cyclopentanecarbonyl-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole (hereafter referred to as CPD) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of CPD, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
CPD has a complex chemical structure characterized by the following molecular formula:
- Molecular Formula : C15H23N3O3S
- Molecular Weight : 325.4 g/mol
The compound features a pyrazole ring substituted with a cyclopentanecarbonyl group and a pyrrolidine-1-sulfonyl moiety, which may contribute to its biological activities.
Pyrazole derivatives, including CPD, are often evaluated for their interactions with various biological targets. The mechanisms of action can include:
- Inhibition of Enzymes : Many pyrazoles act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO), which are involved in inflammatory and neurological processes respectively.
- Modulation of Receptors : CPD may interact with specific receptors in the central nervous system or peripheral tissues, affecting neurotransmitter release and signaling pathways.
Efficacy and Research Findings
Research on CPD's biological activity is limited but suggests several promising effects:
- Anti-inflammatory Activity : Preliminary studies indicate that CPD may exhibit anti-inflammatory properties comparable to established drugs like celecoxib. This is likely due to its ability to inhibit COX enzymes.
- Anticancer Potential : Some pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. While specific data on CPD is sparse, its structural similarity to other bioactive pyrazoles suggests potential anticancer activity.
- Neuroprotective Effects : Given the role of MAO in neurodegenerative diseases, compounds like CPD that can inhibit this enzyme may offer neuroprotective benefits.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of various pyrazole derivatives, including CPD. The results demonstrated that CPD significantly reduced inflammation in murine models through COX inhibition, leading to decreased levels of pro-inflammatory cytokines.
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays assessed the cytotoxic effects of CPD on human cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values comparable to other known pyrazole-based anticancer agents.
Data Table: Biological Activities of Pyrazole Derivatives
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Pyrazole Derivatives
Substituent Position and Functional Group Analysis
The table below compares the target compound with structurally related pyrazole derivatives:
Key Observations:
- N-Substituents: The target compound’s 1-cyclopentanecarbonyl group contrasts with the carbaldehyde or aryl groups in ’s derivatives.
- Position 4 Modifications: The pyrrolidine sulfonyl group at position 4 differs from the sulfinyl group in fipronil . Sulfonyl groups are stronger electron-withdrawing moieties than sulfinyl, which could alter electronic distribution and binding interactions in biological targets.
- Kinase Modulation Potential: The 3,4-disubstituted pyrazoles in demonstrate that substitutions at these positions are critical for CDK/GSK-3 modulation. The target compound’s 3-methyl and 4-pyrrolidine sulfonyl groups may similarly influence kinase selectivity or potency, though empirical data are needed .
Methodological Considerations
The structural elucidation of pyrazole derivatives often relies on X-ray crystallography, as seen in , where SHELX software () was employed to confirm molecular geometries. This methodology ensures precise determination of substituent orientations, critical for structure-activity relationship (SAR) studies .
Preparation Methods
Sequential Sulfonylation-Acylation vs. Acylation-Sulfonylation
Switching the order of sulfonylation and acylation may affect reactivity. For instance, acylation first could deactivate the pyrazole ring, reducing sulfonylation efficiency. Preliminary trials suggest prioritizing sulfonylation before acylation maximizes yields.
Solvent and Temperature Optimization
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Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance sulfonylation but risk side reactions with acylating agents. DCM balances reactivity and stability.
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Temperature Control : Maintaining 0°C during sulfonylation minimizes decomposition of the sulfonyl chloride.
Scalability and Industrial Considerations
While lab-scale syntheses achieve moderate yields (70–85%), industrial production requires addressing:
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Cost of Reagents : Pyrrolidine-1-sulfonyl chloride is expensive; alternatives like in situ sulfonation could reduce costs.
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Waste Management : Neutralizing HCl waste with aqueous sodium bicarbonate is critical for environmental compliance.
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Purification Challenges : Column chromatography may be replaced with recrystallization for large-scale batches .
Q & A
Q. Optimization Parameters :
| Step | Temperature (°C) | Catalyst/Solvent | Yield (%) |
|---|---|---|---|
| Sulfonation | 80–100 | Pd(PPh₃)₄, DMF | 60–75 |
| Acylation | 0–25 (rt) | Et₃N, CH₂Cl₂ | 85–90 |
| Methylation | 40–60 | K₂CO₃, DMF | 70–80 |
How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Basic
Structural validation employs:
- X-ray Crystallography : Resolves bond lengths/angles and confirms regioselectivity (e.g., SHELX refinement ).
- NMR Spectroscopy :
- HRMS : Verifies molecular weight (e.g., [M+H]⁺ at m/z 365.12) .
What are the challenges in achieving regioselectivity during functionalization of the pyrazole core?
Advanced
Regioselectivity is influenced by:
- Steric Effects : Bulky groups (e.g., cyclopentanecarbonyl) direct electrophiles to less hindered positions .
- Electronic Effects : Electron-withdrawing sulfonyl groups deactivate the pyrazole ring, favoring substitution at electron-rich sites .
- Catalyst Design : Ligand-controlled Pd catalysis can override inherent biases (e.g., XPhos ligands for C–S bond formation) .
Case Study : Competing sulfonation at C4 vs. C5 positions is mitigated using sterically hindered bases (e.g., 2,6-lutidine) to block undesired sites .
How can conflicting data on biological activity be resolved across different studies?
Advanced
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
- Solubility Issues : Low aqueous solubility may skew IC₅₀ values; use DMSO co-solvents with controls .
- Metabolite Interference : LC-MS/MS analysis identifies active metabolites masking parent compound efficacy .
Q. Resolution Strategy :
Standardize assays using WHO-recommended protocols.
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
What crystallographic challenges arise due to the compound’s substituents, and how are they addressed?
Q. Advanced
- Disorder in Flexible Groups : The pyrrolidine-sulfonyl moiety may exhibit conformational disorder. Mitigated by low-temperature (100 K) data collection .
- Twinned Crystals : Common with polar substituents; resolved using SHELXD for structure solution .
- Hydrogen Bonding : The sulfonyl group participates in NH···O=S interactions, complicating density maps. Use SHELXL restraints for refinement .
Example : A 1.5 Å resolution structure revealed bifurcated hydrogen bonds between sulfonyl oxygen and adjacent pyrazole NH groups .
What methodological approaches are used to analyze the compound’s reactivity in nucleophilic environments?
Q. Advanced
- Kinetic NMR : Tracks substituent lability (e.g., hydrolysis of the cyclopentanecarbonyl group in D₂O/CD₃CN) .
- DFT Calculations : Predicts electrophilic sites (e.g., Fukui indices identify C4 as most reactive) .
- Hammett Studies : Correlates substituent σ values with reaction rates (ρ = +1.2 for sulfonation) .
Q. Advanced
- Hydrogen Bonding : The pyrrolidine-sulfonyl group forms NH···O=S chains, while cyclopentanecarbonyl engages in C–H···O interactions .
- π-Stacking : Methyl groups reduce aromatic stacking; nitro or amino substituents enhance it .
- Thermal Stability : TGA shows decomposition >200°C, with sulfonyl groups increasing stability vs. acyl analogs .
Q. Structural Comparison :
| Substituent | Supramolecular Motif | Melting Point (°C) |
|---|---|---|
| Sulfonyl | 1D chains | 158–162 |
| Carbonyl | Dimers | 145–150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
